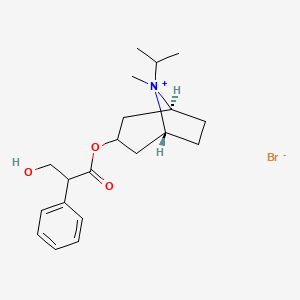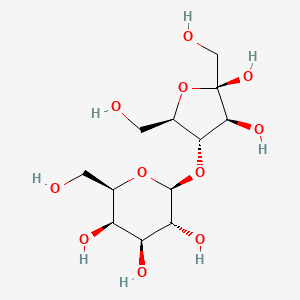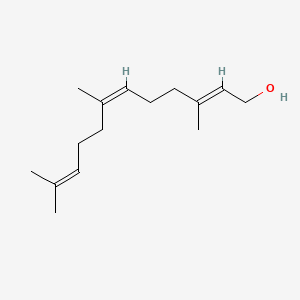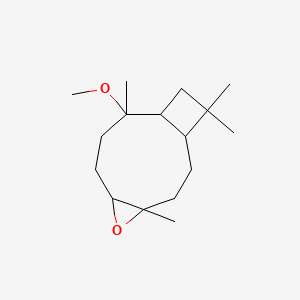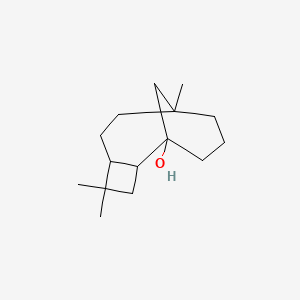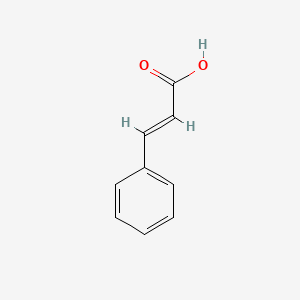
3-AMINO-beta-PINENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-beta-pinene is a derivative of beta-pinene, a monoterpene hydrocarbon commonly found in the essential oils of many plants, particularly coniferous trees Beta-pinene is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-beta-pinene typically involves the functionalization of beta-pinene. One common method is the amination of beta-pinene using ammonia or amines in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amino group to the beta-pinene structure.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-beta-pinene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of saturation.
Substitution: The amino group can participate in substitution reactions, replacing other functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: Nitro-beta-pinene, nitroso-beta-pinene.
Reduction: Saturated amines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-beta-pinene has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-beta-pinene involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic pinene moiety allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Alpha-pinene: Another isomer of pinene with similar aromatic properties but different chemical reactivity.
Beta-pinene: The parent compound of 3-amino-beta-pinene, lacking the amino group.
3-Amino-alpha-pinene: An isomer with the amino group attached to the alpha-pinene structure.
Uniqueness: this compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties compared to its parent compound, beta-pinene
Eigenschaften
Molekularformel |
C10H18ClN |
|---|---|
Molekulargewicht |
187.71 g/mol |
IUPAC-Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h7-9H,1,4-5,11H2,2-3H3;1H |
InChI-Schlüssel |
SQSDBXYJKLVZJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC1C(=C)C(C2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,5'-bis(oxidanylidene)spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753819.png)
![S-[(7R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753820.png)
![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)
